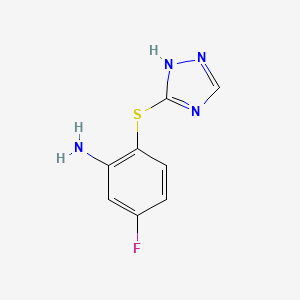

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline

Descripción general

Descripción

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline is a chemical compound with the molecular formula C8H7FN4S and a molecular weight of 210.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a fluorine atom and a triazole ring .

Métodos De Preparación

The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 1H-1,2,4-triazole-5-thiol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted anilines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity

5-Fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline has been studied for its antifungal properties. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity. Research indicates that compounds similar to this triazole have shown promising results against various fungal pathogens, including Candida and Aspergillus species .

Antimicrobial Properties

In addition to antifungal activity, this compound exhibits antimicrobial properties against a range of bacteria. Studies have demonstrated that triazole derivatives can act against Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis and function .

Case Study: Synthesis and Evaluation

A study published in the Royal Society of Chemistry detailed the synthesis of triazole-based compounds and their biological evaluation. The authors found that derivatives of this compound exhibited enhanced antimicrobial activity compared to standard treatments .

Agricultural Science

Fungicides

Due to its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. Triazole fungicides are widely used to control fungal diseases in crops. The compound's ability to inhibit fungal growth can be leveraged to develop new agricultural fungicides that are effective against resistant strains of fungi .

Herbicide Development

Research is also exploring the use of triazole compounds in herbicide formulations. Triazoles can affect the growth regulation pathways in plants, providing a mechanism for selective herbicidal action. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical usage while maximizing crop yields .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices is being studied for its potential to enhance material properties such as thermal stability and mechanical strength. Triazole-containing polymers can exhibit unique thermal and electrical properties, making them suitable for applications in electronic devices and coatings .

Nanomaterials

There is ongoing research into the use of this compound in synthesizing nanomaterials with specific functionalities. The unique properties of triazole derivatives can contribute to the development of nanocomposites with enhanced performance characteristics in fields such as catalysis and drug delivery systems .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorine atom play crucial roles in binding to these targets, leading to the modulation of their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparación Con Compuestos Similares

Similar compounds to 5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline include:

2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline: This compound has a similar structure but with a different substitution pattern on the triazole ring.

5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: This compound contains a triazole ring but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluorine atom and a triazole ring, which confer distinct chemical and biological properties .

Actividad Biológica

5-Fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline is a compound with significant potential in biological research and pharmaceutical applications. Its unique structure, featuring a fluorine atom and a triazole ring, contributes to its biological activity. This article reviews the biological properties of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Formula: C8H7FN4S

Molecular Weight: 210.23 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC(=C(C=C1F)N)SC2=NC=NN2

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-nitroaniline with 1H-1,2,4-triazole-5-thiol under controlled conditions. This method allows for the selective formation of the desired compound while minimizing by-products.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and fluorine atom enhance binding affinity and selectivity towards these targets.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways.

- Protein Interaction: It is utilized in proteomics to study protein interactions and functions .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition: In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as L1210 mouse leukemia cells. The IC50 values were found to be in the nanomolar range .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent against various pathogens:

- Bacterial Inhibition: It exhibited significant antibacterial activity in assays against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated the effects of this compound on L1210 leukemia cells. The results indicated potent inhibition of cell growth with an IC50 value significantly lower than that of traditional chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively, suggesting its potential use as an alternative antimicrobial agent .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline | Moderate | 15 | Anticancer |

| 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | High | >1000 | Antimicrobial |

| 3-Fluoro-N-(triazole)-phenylacetamide | Low | 25 | Antiviral |

Propiedades

IUPAC Name |

5-fluoro-2-(1H-1,2,4-triazol-5-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-5-1-2-7(6(10)3-5)14-8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVGDMGVVWJTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)SC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.